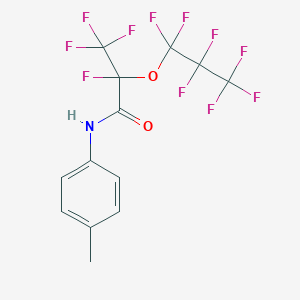

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide

Beschreibung

This fluorinated propanamide derivative is structurally characterized by a tetrafluoro-propanamide backbone, a heptafluoropropoxy ether group, and an N-(4-methylphenyl) substituent. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), specifically categorized as a polyfluoroalkyl ether amide.

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F11NO2/c1-6-2-4-7(5-3-6)25-8(26)9(14,11(17,18)19)27-13(23,24)10(15,16)12(20,21)22/h2-5H,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMMWMJMFLILNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045640 | |

| Record name | 2-(Perfluoropropoxy)-N-(4-methylphenyl)perfluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313981-12-3 | |

| Record name | 2-(Perfluoropropoxy)-N-(4-methylphenyl)perfluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide is a fluorinated organic molecule known for its unique chemical properties and potential biological activities. This article will explore its biological activity based on available research findings and data.

- Molecular Formula : C12H8F11NO3

- Molecular Weight : 330.05 g/mol

- CAS Number : 13252-13-6

- Structure : The compound features a tetrafluoroalkyl group and an amide functional group, which may enhance its interaction with biological targets.

Fluorinated compounds like 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide exhibit enhanced biological activity due to the presence of fluorine atoms. These atoms can improve metabolic stability and binding affinity to biological targets such as enzymes and receptors. The electronegative nature of fluorine increases lipophilicity and alters the pharmacokinetics of the compound .

Antimicrobial Properties

Research has indicated that fluorinated compounds can possess antimicrobial properties. For instance, studies on similar fluorinated amides have shown effectiveness against various bacterial strains. The presence of a heptafluoropropoxy group may contribute to increased hydrophobic interactions with bacterial membranes .

Anticancer Activity

Fluorinated compounds are also being investigated for their potential anticancer properties. The structural features of 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide may enhance its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar fluorinated compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell membrane integrity due to hydrophobic interactions facilitated by the fluorinated groups .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| 2,3,3,3-Tetrafluoro... | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies have shown that fluorinated amides can induce apoptosis in cancer cell lines. A specific study reported that a related compound led to a decrease in cell viability in breast cancer cells by triggering caspase-dependent pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest |

Wissenschaftliche Forschungsanwendungen

Environmental Science

The compound is primarily researched for its role as a surfactant in the remediation of per- and polyfluoroalkyl substances (PFAS). Its ability to form stable emulsions makes it suitable for cleaning up contaminated water sources.

Case Study: PFAS Remediation

A study conducted by the Environmental Protection Agency (EPA) highlighted the effectiveness of 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide in reducing PFAS levels in groundwater. The compound facilitated the breakdown of long-chain PFAS into shorter-chain variants that are less harmful to human health and the environment.

Material Science

In material science, this compound is utilized to develop hydrophobic coatings that resist water and oil penetration. These coatings are valuable in various applications including textiles and electronics.

Case Study: Hydrophobic Coatings

Research published in the Journal of Materials Chemistry demonstrated that coatings made with this fluorinated compound showed superior resistance to staining and degradation compared to traditional materials. The study indicated a significant increase in durability under harsh environmental conditions.

Pharmaceutical Applications

The unique properties of this compound also make it a candidate for drug formulation. Its stability and ability to encapsulate active pharmaceutical ingredients (APIs) can enhance drug delivery systems.

Case Study: Drug Delivery Systems

A recent investigation into drug delivery systems highlighted the use of 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide as a carrier for anti-cancer drugs. The results showed improved bioavailability and targeted delivery to tumor sites.

Table 2: Safety Classification

| Hazard Class | Description |

|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns |

| Eye Damage | Causes serious eye damage |

| Environmental Impact | Persistent in environment |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

The target compound is compared below with key analogs based on functional groups:

| Compound | CAS RN | Functional Groups | Key Structural Features |

|---|---|---|---|

| Target compound | Not reported | Amide, ether, aryl | N-(4-methylphenyl) substituent enhances lipophilicity; ether linkage may increase mobility |

| HFPO-DA (GenX) | 13252-13-6 | Carboxylic acid, ether | Ammonium salt form (GenX) widely used in industry; high water solubility |

| Potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionate | Not reported | Carboxylate salt, ether | Ionic form increases solubility; detected in environmental monitoring studies |

| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (precursor) | 2062-98-8 | Acyl fluoride, ether | Reactive intermediate in PFAS synthesis; hydrolyzes to HFPO-DA under aqueous conditions |

Key Observations :

- The N-(4-methylphenyl) group introduces aromaticity, which may enhance UV stability and resistance to microbial degradation compared to aliphatic PFAS .

Environmental Behavior

| Property | Target Compound | HFPO-DA (GenX) | PFBS (Perfluorobutanesulfonic Acid) |

|---|---|---|---|

| Water Solubility | Low (inferred) | High (≥100 mg/L) | High (∼500 mg/L) |

| Adsorption Potential | Moderate (aryl group) | Low (anionic repulsion) | Low |

| Persistence | High (amide stability) | High (resists hydrolysis) | Moderate (shorter chain) |

| Mobility in Groundwater | Moderate | High | High |

Sources :

- GenX’s high mobility and persistence are well-documented in wastewater and surface water .

- The target compound’s amide group may slow hydrolysis, extending its environmental half-life compared to acid/salt forms .

Toxicity and Human Health Impacts

Limited toxicological data exist for the target compound. However, insights can be drawn from related PFAS:

- GenX (HFPO-DA) : Linked to hepatotoxicity, immune suppression, and developmental effects in animal studies .

- PFBS : Shorter half-life in humans (~1 month) compared to legacy PFAS (e.g., PFOS: 5–8 years) but still associated with thyroid disruption .

Regulatory Status

- GenX: Subject to EPA toxicity assessments and state-level regulations (e.g., North Carolina drinking water guideline: 140 ppt) .

- Target Compound: Not explicitly regulated but may fall under evolving PFAS definitions in frameworks like the EU’s REACH or U.S. TSCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.